Quinuclidinyl benzilate, (+)-

Description

BenchChem offers high-quality Quinuclidinyl benzilate, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinuclidinyl benzilate, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

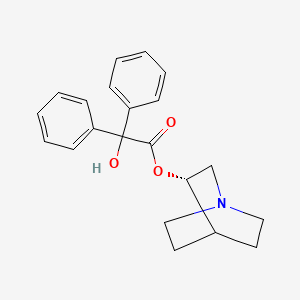

2D Structure

3D Structure

Properties

CAS No. |

62869-68-5 |

|---|---|

Molecular Formula |

C21H23NO3 |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-diphenylacetate |

InChI |

InChI=1S/C21H23NO3/c23-20(25-19-15-22-13-11-16(19)12-14-22)21(24,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,19,24H,11-15H2/t19-/m1/s1 |

InChI Key |

HGMITUYOCPPQLE-LJQANCHMSA-N |

Isomeric SMILES |

C1CN2CCC1[C@@H](C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of (+)-Quinuclidinyl Benzilate (QNB)

This guide provides a comprehensive technical overview of (+)-Quinuclidinyl benzilate (QNB), a potent, non-selective muscarinic acetylcholine receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, pharmacological actions, and experimental applications of QNB, grounding all information in authoritative scientific literature.

Introduction: Unveiling a Potent Cholinergic Modulator

(+)-Quinuclidinyl benzilate (QNB), also known by its NATO code BZ, is a powerful synthetic anticholinergic agent.[1] Its high affinity for all five subtypes of muscarinic acetylcholine receptors (M1-M5) makes it an invaluable tool in neuroscience research for probing the complexities of the cholinergic system.[2] Historically investigated as a potential incapacitating agent, its primary use today is as a pharmacological tool to induce a reversible, atropine-like anticholinergic toxidrome in animal models, thereby facilitating the study of cognitive dysfunction and the development of potential therapeutics.[3][4]

This guide will provide a detailed exploration of QNB's chemical and physical characteristics, established synthesis protocols, its mechanism of action at the molecular level, and practical, field-proven methodologies for its use in a research setting.

Chemical and Physical Properties

QNB is a white, odorless, crystalline solid with a bitter taste.[5][6] It is structurally an ester of benzilic acid and the bicyclic amino alcohol 3-quinuclidinol.[5] This structure confers upon it the ability to cross the blood-brain barrier, leading to its profound effects on the central nervous system.[7]

Physicochemical Data

A summary of the key physicochemical properties of (+)-Quinuclidinyl benzilate is presented in the table below.

| Property | Value | References |

| IUPAC Name | 1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-diphenylacetate | [5] |

| Molecular Formula | C₂₁H₂₃NO₃ | [8] |

| Molecular Weight | 337.41 g/mol | [8] |

| Appearance | White crystalline powder | [5][8] |

| Melting Point | 164-165 °C | [5] |

| Solubility | Soluble in water, dilute acids, trichloroethylene, dimethylformamide, and most organic solvents. Insoluble in aqueous alkali. | [5] |

| Stability | Stable in most solvents with a half-life of three to four weeks in moist air. Extremely persistent in soil and water. | [5][8] |

| pKa | pKa1 = 8.15 (tertiary amine), pKa2 = 12.54 (hydroxyl) | [8] |

Structural Information

The molecular structure of (+)-Quinuclidinyl benzilate is depicted below. The crystal structure of its hydrobromide salt has been determined, revealing key conformational features. The two phenyl rings are oriented at an angle of 102° to each other, and the ester bridge is nearly planar. The quinuclidine moiety exhibits a slight twist. An intramolecular hydrogen bond is suggested between the hydroxyl oxygen and the carboxyl oxygen.

Caption: Molecular Structure of (+)-Quinuclidinyl Benzilate.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the quinuclidinyl protons and aromatic protons of the benzilate moiety. The hydroxyl proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon of the benzilate group, the carbons of the two phenyl rings, the ester carbonyl carbon, and the carbons of the quinuclidinyl ring system.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of QNB would be characterized by several key absorption bands:

-

A broad O-H stretching band from the hydroxyl group, typically in the region of 3550-3200 cm⁻¹.

-

C-H stretching vibrations from the aromatic rings (above 3000 cm⁻¹) and the aliphatic quinuclidine ring (below 3000 cm⁻¹).

-

A strong C=O stretching absorption from the ester group, expected around 1750-1735 cm⁻¹.

-

C-O stretching bands in the fingerprint region (1300-1000 cm⁻¹).

-

C=C stretching vibrations from the aromatic rings in the 1600-1450 cm⁻¹ region.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry of QNB typically results in extensive fragmentation. The molecular ion peak at m/z 337 may be of low abundance. Characteristic fragment ions include those corresponding to the benzoyl cation (m/z 105) and the phenyl cation (m/z 77), arising from cleavage of the benzilate moiety.[9] Another significant fragment is often observed at m/z 126, corresponding to the quinuclidinyl portion of the molecule. The trimethylsilyl derivative of QNB shows a prominent ion at m/z 255.[10]

Synthesis of (+)-Quinuclidinyl Benzilate

The most common and efficient method for the synthesis of QNB is the transesterification of a lower alkyl ester of benzilic acid, such as methyl benzilate, with 3-quinuclidinol.[2][10] This reaction is typically catalyzed by a strong base like metallic sodium or sodium methylate in an anhydrous, inert solvent.

Caption: Workflow for the Synthesis of (+)-Quinuclidinyl Benzilate.

Detailed Experimental Protocol: Sodium-Catalyzed Transesterification

This protocol is adapted from established methods and provides a reliable route to high-purity QNB.[2][11]

Materials:

-

Methyl benzilate

-

3-Quinuclidinol

-

Metallic sodium

-

Anhydrous n-heptane

-

2N Hydrochloric acid

-

Sodium carbonate

-

Deionized water

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add methyl benzilate and a 5-10 molar percent excess of 3-quinuclidinol. Add anhydrous n-heptane as the solvent.

-

Catalyst Addition: Carefully add 7-15 molar percent of metallic sodium (relative to methyl benzilate) to the reaction mixture.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The methanol produced during the transesterification will be removed azeotropically with n-heptane and collected in the Dean-Stark trap. The reaction is typically complete when methanol is no longer collected.

-

Work-up and Purification:

-

After cooling, cautiously add water and then 2N hydrochloric acid to the reaction mixture to form the water-soluble hydrochloride salt of QNB.

-

Separate the clear aqueous phase.

-

Slowly add the aqueous acid solution to a solution of sodium carbonate to precipitate the free base of QNB at a final pH of approximately 10.5.

-

Filter the resulting white precipitate, wash thoroughly with deionized water, and dry under vacuum to yield the final product.

-

Pharmacology and Mechanism of Action

QNB is a non-selective, competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[7] It binds with high affinity to all five subtypes (M1-M5), thereby blocking the action of the endogenous neurotransmitter acetylcholine.[2] This blockade disrupts cholinergic neurotransmission in both the central and peripheral nervous systems, leading to a wide range of physiological and psychological effects.

Caption: Mechanism of Action of (+)-Quinuclidinyl Benzilate.

Muscarinic Receptor Binding Affinity

The binding affinity of QNB for the different muscarinic receptor subtypes is a critical parameter for understanding its pharmacological profile. The following table summarizes the reported inhibitory constants (Ki) for QNB at human muscarinic receptors.

| Receptor Subtype | Ki (nM) | Reference |

| M1 | ~0.1 - 1 | [12][13] |

| M2 | ~0.1 - 1 | [12][13] |

| M3 | ~0.1 - 1 | [14] |

| M4 | ~0.1 - 1 | [15] |

| M5 | ~0.1 - 1 | [15] |

Note: The non-selective nature of QNB is evident from its high affinity across all receptor subtypes.

Toxicology

QNB is a highly potent compound and should be handled with extreme caution. The toxicological profile is characterized by a high safety margin, meaning the dose required for incapacitation is significantly lower than the lethal dose.[16]

| Species | Route | LD₅₀ | Reference |

| Mouse | Intraperitoneal | 18-25 mg/kg | [17] |

| Human (estimated) | Oral | 0.5 - 3.0 mg/kg | [18] |

Experimental Applications

QNB is a valuable tool for inducing a reversible cognitive deficit in animal models, which is particularly useful for screening potential nootropic and anti-dementia drugs.

Protocol for Induction of Cognitive Deficit in Mice

This protocol describes the use of QNB to induce a learning and memory deficit in mice, which can be assessed using the passive avoidance test.

Materials:

-

(+)-Quinuclidinyl benzilate (QNB)

-

Sterile saline solution (0.9% NaCl)

-

Passive avoidance apparatus

-

Male C57BL/6 mice (8-10 weeks old)

Procedure:

-

Drug Preparation: Prepare a stock solution of QNB in sterile saline. The final injection volume should be 10 mL/kg body weight.

-

Animal Habituation: Acclimate the mice to the experimental room for at least one hour before testing. Handle the mice for several days prior to the experiment to reduce stress.

-

Training (Acquisition Trial):

-

Place a mouse in the illuminated compartment of the passive avoidance apparatus.

-

After a brief habituation period (e.g., 60 seconds), open the gate to the dark compartment.

-

Once the mouse enters the dark compartment with all four paws, close the gate and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

-

Thirty minutes before the training session, administer QNB (e.g., 1 mg/kg, intraperitoneally) or vehicle (saline) to the respective groups of mice.

-

-

Testing (Retention Trial):

-

Twenty-four hours after the training session, place the mouse back into the illuminated compartment.

-

Open the gate to the dark compartment and measure the latency to enter the dark compartment (step-through latency). An increased step-through latency is indicative of successful memory retention. A shorter latency in the QNB-treated group compared to the control group indicates a cognitive deficit.

-

Protocol for In Vivo Microdialysis of Acetylcholine

This protocol outlines a method for measuring acetylcholine release in the prefrontal cortex of rats following the administration of QNB.

Materials:

-

(+)-Quinuclidinyl benzilate (QNB)

-

Sterile saline solution (0.9% NaCl)

-

Microdialysis probes and guide cannulae

-

Artificial cerebrospinal fluid (aCSF)

-

HPLC system with electrochemical detection

-

Male Sprague-Dawley rats (250-300 g)

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula targeted to the prefrontal cortex.

-

Allow the animal to recover for at least 48 hours.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.

-

Allow a stabilization period of at least 2 hours.

-

Collect baseline dialysate samples (e.g., 3-4 samples of 20 minutes each).

-

Administer QNB (e.g., 1 mg/kg, i.p.) or vehicle.

-

Continue collecting dialysate samples for at least 3 hours post-injection.

-

-

Analysis of Acetylcholine:

-

Analyze the dialysate samples for acetylcholine content using an HPLC system coupled with an electrochemical detector.

-

A decrease in extracellular acetylcholine levels following QNB administration would be expected due to the blockade of presynaptic muscarinic autoreceptors that facilitate acetylcholine release.

-

Safety, Handling, and Disposal

QNB is a highly toxic compound and must be handled with appropriate safety precautions.

-

Handling: Always handle QNB in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store QNB in a tightly sealed container in a cool, dry, and secure location, away from incompatible materials.

-

Disposal: Dispose of QNB and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

(+)-Quinuclidinyl benzilate is a potent and non-selective muscarinic antagonist that serves as a critical tool in neuropharmacological research. Its well-characterized chemical properties, established synthesis routes, and profound effects on the cholinergic system make it an ideal compound for investigating the mechanisms of learning and memory and for the preclinical evaluation of novel therapeutics for cognitive disorders. The protocols and data presented in this guide are intended to provide researchers with the necessary information to safely and effectively utilize QNB in their studies.

References

- Sigma-Aldrich Safety Data Sheet for (R)-(-)

- Agent BZ (3-Quinuclidinyl Benzilate): Acute Exposure Guideline Levels - NCBI

- 3-Quinuclidinyl benzil

- Guidelines for 3-Quinuclidinyl Benzilate - Guidelines for Chemical Warfare Agents in Military Field Drinking W

- The crystal and molecular structure of quinuclidinyl benzil

- Structure of 3‐quinuclidinyl benzilate (BZ) and its hydrolysis products...

- quinuclidinyl benzil

- Application Notes and Protocols: Synthesis of 3-Quinuclidinyl Benzilate Using Methyl Benzil

- 3-Quinuclidinyl benzil

- Chemical structure of 3-quinuclidinyl benzilate (QNB).

- Determination of 3-Quinuclidinyl Benzilate (QNB)

- 3-Quinuclidinyl benzil

- Different Agonist Binding Properties of M1 and M2 Muscarinic Receptors in Calf Brain Cortex Membranes - PubMed

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D

- Crystal Structures of the M1 and M4 Muscarinic Acetylcholine Receptors - PubMed Central

- Muscarinic receptor M1 and M2 subtypes in the human eye: QNB, pirenzipine, oxotremorine, and AFDX-116 in vitro autoradiography - PMC

- Application Notes and Protocols for In Vivo Microdialysis Measuring Neurotransmitter Release with Arecoline - Benchchem

- IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups* Vibration Position (cm-1) Intensity* Notes Alkanes - CDN

- Microdialysis in Rodents - PMC - PubMed Central - NIH

- A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Deriv

- Muscarinic Acetylcholine Receptor Subtypes Mediating Urinary Bladder Contractility and Coupling to GTP Binding Proteins - NIH

- 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts

- " (3 " - An-Najah N

- 3-Quinuclidinyl benzil

- In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC - PubMed Central

- Passive Avoidance Test - Cre

- US3899497A - Preparation of 3-quinuclidinyl benzilate - Google P

- Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D

- MILITARY INCAPACITATING AGENT BZ (3-QUINUCLIDINYL BENZIL

- quinuclidinyl benzil

- A Convenient Synthesis of the Muscarinic Cholinergic Antagonist (R)

- Determination of 3-Quinuclidinyl Benzilate in Urine - ResearchG

- Memory-related acetylcholine efflux from rat prefrontal cortex and hippocampus: a microdialysis study - PubMed

- 3-Quinuclidinyl benzil

- (PDF)

- An In-depth Technical Guide to the Mass Spectrometry (MS)

- Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PMC

- Agent BZ (3-Quinuclidinyl Benzilate): Acute Exposure Guideline Levels - NCBI

- (PDF)

- Table 2 .

- Common learning tests. A: passive avoidance apparatus and procedure for...

- 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - ResearchG

Sources

- 1. Protocol for three alternative paradigms to test spatial learning and memory in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. rsc.org [rsc.org]

- 4. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morphine inhibits acetylcholine release in rat prefrontal cortex when delivered systemically or by microdialysis to basal forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Quinuclidinyl benzilate - Wikipedia [en.wikipedia.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 3-Quinuclidinyl benzilate | C21H23NO3 | CID 23056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. Different agonist binding properties of M1 and M2 muscarinic receptors in calf brain cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simple validated method of LC-MS/MS determination of BZ agent in rat plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Muscarinic Acetylcholine Receptor Subtypes Mediating Urinary Bladder Contractility and Coupling to GTP Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. IR Absorption Table [webspectra.chem.ucla.edu]

- 17. researchgate.net [researchgate.net]

- 18. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to (S)-(+)-3-Quinuclidinyl Benzilate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-3-Quinuclidinyl benzilate, the dextrorotatory enantiomer of 3-Quinuclidinyl benzilate (QNB), is a potent and non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs). While the racemic mixture, often referred to by the NATO code BZ, is known as a powerful incapacitating agent, the individual stereoisomers are invaluable tools in pharmacological research. This guide provides a comprehensive technical overview of (S)-(+)-3-Quinuclidinyl benzilate, focusing on its chemical identity, mechanism of action, synthesis, and application in experimental protocols. We will delve into the causality behind its potent anticholinergic activity and provide detailed, field-proven methodologies for its use in receptor binding assays, which are fundamental to the study of the cholinergic system and the development of novel therapeutics targeting mAChRs.

Core Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The Chemical Abstracts Service (CAS) number serves as a unique and universal identifier. The racemic mixture of 3-Quinuclidinyl benzilate is assigned CAS Number 6581-06-2 [1][2][3][4][5]. The specific (S)-enantiomer, which is the focus of this guide, has a distinct CAS number. It is crucial for researchers to specify the exact stereoisomer in their work.

(S)-(+)-3-Quinuclidinyl benzilate is a synthetic ester of benzilic acid and the chiral alcohol (S)-3-quinuclidinol. Its structure features a bulky benzilate group coupled to the rigid bicyclic quinuclidine core, a combination that confers high affinity for the orthosteric binding site of muscarinic receptors.

Table 1: Physicochemical Properties of 3-Quinuclidinyl Benzilate (Racemate)

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 6581-06-2 | [1][2][3][4][5] |

| Molecular Formula | C₂₁H₂₃NO₃ | [1][2] |

| Molar Mass | 337.419 g·mol⁻¹ | [1][6] |

| Appearance | White crystalline powder | [1][6] |

| Melting Point | 164 to 165 °C | [1] |

| Solubility | Soluble in water, dilute acids, and most organic solvents; insoluble in aqueous alkali. | [1] |

| Stability | Stable in most solvents, with a half-life of 3-4 weeks in moist air. |[1][6] |

Mechanism of Action: Competitive Antagonism at Muscarinic Receptors

(S)-(+)-3-Quinuclidinyl benzilate exerts its potent physiological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[7][8][9] These receptors are a class of G protein-coupled receptors (GPCRs) that mediate the majority of the neurotransmitter acetylcholine's (ACh) functions in the central and peripheral nervous systems.[10][11]

The compound is non-selective, meaning it binds with high affinity to all five muscarinic receptor subtypes (M1-M5).[7][9] By occupying the same binding site as ACh without activating the receptor, it prevents the endogenous neurotransmitter from initiating downstream signaling cascades.[8][12][13] This blockade of cholinergic transmission leads to a range of effects, opposite to those seen in nerve agent poisoning which involves cholinergic overstimulation.[7]

The five mAChR subtypes couple to different G protein families, triggering distinct intracellular pathways:[14]

-

M1, M3, M5 Receptors: Couple to Gq/11 proteins, activating phospholipase C (PLC). This leads to the hydrolysis of PIP2 into IP3 and DAG, ultimately increasing intracellular calcium levels and activating protein kinase C (PKC).[10][14][15]

-

M2, M4 Receptors: Couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[10][14][15]

The widespread disruption of these critical signaling pathways by QNB underlies its profound effects on cognition, memory, smooth muscle function, and glandular secretion.[1][14]

Caption: Antagonistic action of (S)-QNB on mAChR signaling pathways.

Synthesis and Stereochemistry

The synthesis of 3-Quinuclidinyl benzilate is most commonly achieved via the transesterification of methyl benzilate with 3-quinuclidinol.[16] This reaction is catalyzed by a strong base, such as metallic sodium or sodium methylate, in an anhydrous solvent like heptane.[16][17][18]

Reaction Scheme: Methyl Benzilate + 3-Quinuclidinol --(Base Catalyst, Heat)--> 3-Quinuclidinyl Benzilate + Methanol

The stereochemistry of the 3-quinuclidinol starting material is critical for producing the desired (S)-enantiomer. The (S)-enantiomer is reported to be the more potent of the two. Therefore, stereoselective synthesis or resolution of racemic 3-quinuclidinol is a necessary precursor step for obtaining enantiomerically pure (S)-(+)-3-Quinuclidinyl benzilate.[19]

Protocol 1: Sodium Methylate-Catalyzed Synthesis[16][17]

This protocol is adapted from established methods demonstrating a robust and efficient synthesis.

-

Reaction Setup: In a reaction vessel equipped for distillation, prepare a slurry of equimolar amounts of methyl benzilate and (S)-3-quinuclidinol in anhydrous heptane.

-

Catalyst Addition: Add a 5% molar excess of sodium methylate to the slurry.

-

Rationale: Sodium methylate is a strong base that deprotonates the hydroxyl group of 3-quinuclidinol, forming a nucleophilic alkoxide that attacks the carbonyl carbon of methyl benzilate.

-

-

Reaction & Distillation: Heat the mixture. An azeotropic mixture of methanol and heptane will begin to distill at approximately 58°C. The reaction is driven to completion by the removal of methanol.

-

Completion Monitoring: The reaction is considered complete when the overhead temperature of the distillate rises to that of pure heptane (approx. 91°C), which typically occurs within 30-60 minutes.[16][17]

-

Work-up: a. Cool the reaction mixture and add water, followed by 2N hydrochloric acid to form the water-soluble hydrochloride salt of the product. b. Separate the aqueous phase. c. Slowly add the aqueous acid solution to a cold sodium carbonate solution to precipitate the free base at a final pH of ~10.5.[16][17]

-

Rationale: Conversion to the hydrochloride salt allows for easy separation from the organic heptane phase. Subsequent basification precipitates the pure product, which is insoluble in aqueous alkali.

-

-

Purification: Filter the resulting solid, wash thoroughly with water, and dry under vacuum to yield the final product. Recrystallization from a solvent like acetonitrile can be performed for higher purity.[16]

Application in Research: Radioligand Binding Assays

Radiolabeled QNB, particularly [³H]-(S)-QNB, is a cornerstone tool for characterizing muscarinic receptors.[9] Radioligand binding assays are used to determine receptor density (Bmax) and ligand affinity (Kd or Ki) in tissues and cell lines.[14][20]

Protocol 2: Competitive Radioligand Binding Assay

This protocol outlines a standard procedure to determine the inhibition constant (Ki) of a test compound against mAChRs using [³H]-QNB.

-

Membrane Preparation: a. Homogenize tissue (e.g., rat brain cortex) or cultured cells expressing mAChRs in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4).[21] b. Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[21] c. Resuspend the pellet in fresh buffer and repeat the centrifugation. d. Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[21]

-

Rationale: This process isolates the cell membranes, where the transmembrane mAChRs are located, from other cellular components.

-

-

Assay Setup (96-well plate format): a. Total Binding: Add membrane preparation, [³H]-QNB (at a concentration near its Kd), and assay buffer. b. Non-specific Binding (NSB): Add membrane preparation, [³H]-QNB, and a high concentration of a non-labeled competing ligand (e.g., 1 µM atropine).

-

Rationale: Atropine will occupy nearly all specific receptor sites, so any remaining bound radioactivity is considered non-specific (e.g., binding to the filter or other proteins). c. Competition: Add membrane preparation, [³H]-QNB, and varying concentrations of the unlabeled test compound.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[21]

-

Filtration and Washing: a. Rapidly terminate the reaction by vacuum filtration onto glass fiber filters (e.g., GF/C) presoaked in polyethyleneimine (PEI) to reduce non-specific binding.[21] b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Rationale: Rapid filtration is crucial to separate bound from free radioligand without disturbing the binding equilibrium.

-

-

Quantification: a. Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[21]

-

Data Analysis: a. Calculate Specific Binding = Total Binding - Non-specific Binding. b. Plot the percentage of specific binding against the log concentration of the test compound to generate an inhibition curve. c. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]-QNB binding). d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]-QNB and Kd is its dissociation constant.[21]

Caption: Standard workflow for a competitive radioligand binding assay.

Safety and Handling

3-Quinuclidinyl benzilate is classified as a highly toxic compound and must be handled with extreme caution. It is toxic if swallowed, in contact with skin, or if inhaled. It is listed as a Schedule 2 compound under the Chemical Weapons Convention, and its handling must comply with all relevant regulations.[9]

-

Engineering Controls: All work must be conducted in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, protective clothing, and eye/face protection. For handling the solid powder, a respirator with a P2 cartridge is recommended.

-

Handling: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

First Aid: In case of inhalation, move the person to fresh air and call a physician immediately. If on skin, take off all contaminated clothing and rinse skin with water. If swallowed, seek immediate medical advice. The specific antidote is a reversible cholinesterase inhibitor like physostigmine, which increases synaptic acetylcholine levels to compete with the antagonist.[8][12]

Conclusion

(S)-(+)-3-Quinuclidinyl benzilate is a powerful pharmacological probe whose utility in research is derived directly from its potent, non-selective antagonism of muscarinic acetylcholine receptors. Understanding its chemical properties, mechanism of action, and the precise protocols for its use is essential for any researcher investigating the cholinergic system. While its synthesis is straightforward, its significant toxicity necessitates stringent safety protocols. By employing the validated methodologies described in this guide, scientists can reliably leverage this compound to elucidate the roles of mAChRs in health and disease, paving the way for the development of more selective and effective therapeutics.

References

- Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of Muscarinic Acetylcholine Receptors. Pharmacological Reviews, 50(2), 279–290.

- Wikipedia. (n.d.). 3-Quinuclidinyl benzilate.

- Misik, J., et al. (2013). MILITARY INCAPACITATING AGENT BZ (3-QUINUCLIDINYL BENZILATE) - PAST, PRESENT AND FUTURE. Vojenské zdravotnické listy.

- Wikipedia. (n.d.). Muscarinic acetylcholine receptor.

- Pohanka, M. (2011). Cholinesterases, a target of pharmacology and toxicology. Biomedical Papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 155(3), 219–229.

- Military Wiki | Fandom. (n.d.). 3-Quinuclidinyl benzilate.

- ResearchGate. (n.d.). Canonical signaling of muscarinic receptors.

- ResearchGate. (n.d.). Psychotomimetic Agent BZ (3-Quinuclidinyl Benzilate).

- Taylor & Francis eBooks. (1997). Muscarinic Acetylcholine Receptor Signaling Pathways in Smooth Muscle.

- Charles University, Faculty of Pharmacy. (n.d.). Psychotomimetic agent BZ (3-quinuclidiny benzilate).

- NIST. (n.d.). 3-Quinuclidinyl benzilate. In NIST Chemistry WebBook.

- PubMed. (2010). In vitro muscarinic receptor radioligand-binding assays.

- PubChem. (n.d.). 3-Quinuclidinyl benzilate.

- Google Patents. (n.d.). US5569447A - Stannylated 3-quinuclidinyl benzilates and methods of preparing radiohalogenated derivatives.

- NIST. (n.d.). 3-Quinuclidinyl benzilate. In NIST Chemistry WebBook.

- NCBI. (n.d.). Guidelines for 3-Quinuclidinyl Benzilate. In Guidelines for Chemical Warfare Agents in Military Field Drinking Water.

- PubMed. (1999). Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- ResearchGate. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays.

- Google Patents. (n.d.). US3118896A - Process for making 3-quinuclidinyl benzilate.

- Google Patents. (n.d.). US3899497A - Preparation of 3-quinuclidinyl benzilate.

- PubMed. (1987). Synthesis and receptor affinities of new 3-quinuclidinyl alpha-heteroaryl-alpha-aryl-alpha-hydroxyacetates.

Sources

- 1. 3-Quinuclidinyl benzilate - Wikipedia [en.wikipedia.org]

- 2. 3-Quinuclidinyl benzilate [webbook.nist.gov]

- 3. 3-QUINUCLIDINYL BENZILATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 3-Quinuclidinyl benzilate CAS#: 6581-06-2 [m.chemicalbook.com]

- 5. 3-Quinuclidinyl benzilate [webbook.nist.gov]

- 6. 3-Quinuclidinyl benzilate | C21H23NO3 | CID 23056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mmsl.cz [mmsl.cz]

- 8. military-history.fandom.com [military-history.fandom.com]

- 9. benchchem.com [benchchem.com]

- 10. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 11. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Psychotomimetic agent BZ (3-quinuclidiny benzilate) | Charles Explorer [explorer.cuni.cz]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. US3118896A - Process for making 3-quinuclidinyl benzilate - Google Patents [patents.google.com]

- 18. US3899497A - Preparation of 3-quinuclidinyl benzilate - Google Patents [patents.google.com]

- 19. US5569447A - Stannylated 3-quinuclidinyl benzilates and methods of preparing radiohalogenated derivatives - Google Patents [patents.google.com]

- 20. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Mechanism of Action of (+)-Quinuclidinyl Benzilate (QNB) on Muscarinic Receptors

Abstract

(+)-Quinuclidinyl benzilate (QNB), a potent synthetic anticholinergic agent, has served as a cornerstone tool in the pharmacological study of the muscarinic acetylcholine receptor (mAChR) system for decades.[1][2][3] This guide provides a comprehensive technical overview of its mechanism of action, intended for researchers, neuroscientists, and drug development professionals. We will dissect the molecular interactions, functional consequences, and key experimental methodologies used to characterize the binding of QNB to the five muscarinic receptor subtypes (M1-M5). This document moves beyond a simple description of antagonism to explore the structural basis of its high-affinity, non-selective binding and its role as a classical inverse agonist, providing practical, field-proven protocols for its application in research.

Introduction: The Muscarinic Acetylcholine Receptor Family

Muscarinic acetylcholine receptors are members of the Class A G protein-coupled receptor (GPCR) superfamily.[4] They are integral to the parasympathetic nervous system and play crucial roles in both the central and peripheral nervous systems, modulating functions ranging from cognition and motor control to heart rate and smooth muscle contraction.[3][5] The five subtypes, M1-M5, are distinguished by their primary G protein coupling and subsequent signaling cascades.[4][6]

-

M1, M3, M5 Receptors: These subtypes preferentially couple to G proteins of the Gq/11 family.[4][7][8] Upon activation, Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).[8]

-

M2, M4 Receptors: These subtypes couple to Gi/o family G proteins.[4][8] Activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] The βγ subunits of the dissociated G protein can also directly modulate ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.[5]

This differential signaling underlies the diverse physiological effects of acetylcholine (ACh) and provides a complex landscape for pharmacological intervention.

Visualizing Muscarinic Receptor Signaling

The following diagram illustrates the primary signaling pathways initiated by the two main classes of muscarinic receptors and the inhibitory action of (+)-QNB.

Caption: Canonical G protein signaling pathways for mAChRs and the inhibitory point of action for (+)-QNB.

Molecular Mechanism of (+)-QNB Action

(+)-QNB acts as a high-affinity, competitive, and non-selective ligand at the orthosteric binding site of all five muscarinic receptor subtypes.[1][2][9] Its mechanism can be understood through its binding characteristics, the structural basis for this interaction, and its functional consequences on receptor activity.

Binding Characteristics: Affinity and Non-Selectivity

Radioligand binding assays, typically using tritiated QNB ([³H]-(±)-QNB or its more potent enantiomer [³H]-(-)-QNB), have been pivotal in characterizing its interaction with mAChRs.[10][11][12] These studies consistently demonstrate that QNB binds with very high affinity, typically in the picomolar to low nanomolar range, to a single class of sites.[10][13][14][15][16]

A key feature of QNB is its lack of significant selectivity among the M1-M5 subtypes. This is a direct consequence of the highly conserved nature of the orthosteric acetylcholine binding pocket across the entire muscarinic receptor family.[17]

| Receptor Subtype | Tissue/Cell Source | Ligand | Binding Affinity (Kd or Ki) | Reference(s) |

| M1 | Calf Brain Cortex | [³H]-QNB | Ki ≈ 27 nM (vs Pirenzepine) | [13] |

| M2 | Human Trachea | [³H]-(-)-QNB | Kd = 47 ± 4 pM | [10] |

| M2 | Calf Brain Cortex | [³H]-QNB | Ki ≈ 1.14 µM (vs Pirenzepine) | [13] |

| M3 | Rat Lung | [³H]-QNB | - (Low affinity for HHSiD) | [18] |

| Mixed | Rat Pancreatic Acini | (--)-[³H]QNB | Kd = 64 pM | [16] |

| Mixed | Canine Stomach Muscle | [³H]QNB | Kd = 1.04 ± 0.23 nM | [14] |

| Mixed | Bovine Aortic Endothelium | (-)-[³H]-NMeQNB | Kd = 0.48 nM | [15] |

Table 1: Representative binding affinities of QNB and related radioligands for muscarinic receptors from various sources. Note the high affinity (low Kd/Ki values) across different tissues expressing various subtype populations.

Structural Basis of Orthosteric Binding

The crystal structure of the human M2 muscarinic receptor in complex with QNB reveals the precise molecular interactions that underpin its high-affinity binding.[17] QNB binds deep within a pocket formed by the transmembrane (TM) helices, the same site occupied by the endogenous agonist, acetylcholine.

Key features of the binding site include:

-

Aromatic Cage: A layer of tyrosine residues (e.g., Tyr104, Tyr403, Tyr426 in M2) forms an "aromatic cap" over the binding pocket, contributing to ligand trapping and restricting its dissociation.[17]

-

Ionic Anchor: A conserved aspartate residue in TM3 (Asp103 in M2) forms a critical ionic bond with the protonated nitrogen of QNB's quinuclidinyl group, anchoring the ligand in the pocket.[19]

-

Hydrophobic and Polar Contacts: The benzilate moiety of QNB forms extensive hydrophobic and polar interactions with conserved residues within the TM helices, particularly TM3, TM5, TM6, and TM7.[19][20]

Because the amino acids forming this orthosteric pocket are nearly identical across all five muscarinic subtypes, QNB binds to each with similarly high affinity, explaining its pharmacological non-selectivity.[17]

Functional Consequence: Inverse Agonism

While classically defined as a competitive antagonist, a more precise description of QNB's action is that of an inverse agonist . GPCRs, including muscarinic receptors, can exist in an equilibrium between an inactive conformation (R) and a spontaneously active conformation (R*), even in the absence of an agonist.[21][22] This agonist-independent activity is known as constitutive or basal activity.

-

Agonists bind to and stabilize the active R* state, shifting the equilibrium towards R* and triggering a signal.

-

Neutral Antagonists bind to R and R* with equal affinity, not disturbing the equilibrium but blocking agonists from binding.

-

Inverse Agonists preferentially bind to and stabilize the inactive R state.[22] This actively shifts the equilibrium away from the spontaneously active R* state, thereby reducing the receptor's basal signaling.[21][23]

Many ligands previously classified as antagonists for mAChRs have been shown to be inverse agonists, capable of inhibiting the constitutive activity of the receptors.[24] QNB's mechanism involves locking the receptor in an inactive conformation, which not only prevents agonist binding but also suppresses any inherent basal activity of the receptor population.

Caption: The two-state model of GPCR activation and the influence of different ligand types.

Experimental Methodologies

Characterizing the interaction of a ligand like QNB with its target requires robust and validated experimental protocols. The following sections detail the core methodologies used in the field.

Radioligand Binding Assays

Radioligand binding is the gold standard for determining the affinity (Kd) and density (Bmax) of receptors.[8] The high affinity and specificity of [³H]QNB make it an ideal tool for this purpose.

This protocol is designed to measure the affinity of an unlabeled test compound by its ability to compete with [³H]QNB for binding to muscarinic receptors in a membrane preparation.

Rationale: By using a fixed, low concentration of high-affinity radioligand ([³H]QNB), we can measure how effectively an unlabeled compound displaces it. The concentration of the unlabeled compound that displaces 50% of the specific binding (IC50) is used to calculate its inhibition constant (Ki), a true measure of affinity.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cultured cells known to express mAChRs (e.g., rat brain cortex, CHO cells transfected with a specific mAChR subtype) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford or BCA assay).[25] Store at -80°C.

-

-

Assay Setup (96-well format):

-

To each well, add in order:

-

Assay Buffer: To bring the final volume to 200 µL.

-

Unlabeled Test Compound: A range of concentrations (typically 10⁻¹¹ M to 10⁻⁵ M).

-

[³H]QNB: A single concentration near its Kd value (e.g., 50-100 pM).[26]

-

Membrane Preparation: A consistent amount of protein per well (e.g., 20-50 µg).

-

-

-

Defining Non-Specific Binding (NSB):

-

In a parallel set of tubes/wells, add a high concentration of a known muscarinic antagonist (e.g., 1-10 µM atropine) instead of the test compound.[25] This will occupy all specific receptor sites, so any remaining [³H]QNB binding is considered non-specific (e.g., to the filter, plastic, or non-receptor membrane components).

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through a glass fiber filter plate (e.g., MultiScreen HTS FB plate), which traps the membranes with bound radioligand.[27]

-

Wash the filters quickly with ice-cold assay buffer (e.g., 3 x 200 µL) to remove unbound [³H]QNB.

-

-

Quantification:

-

Allow the filters to dry.

-

Add scintillation cocktail to each well and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding versus the log concentration of the unlabeled test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [³H]QNB used and Kd is its dissociation constant.

-

Caption: Standard experimental workflow for a radioligand competition binding assay.

Functional Assays

To confirm the functional effect of QNB (i.e., antagonism or inverse agonism), one must measure its impact on receptor-mediated signaling. The choice of assay depends on the receptor subtype being studied.

Rationale: M3 receptors couple to Gq/11, leading to PLC activation and the production of IP3.[25][28] This assay measures the accumulation of total inositol phosphates as a direct readout of M3 receptor activation. Inverse agonism by QNB would be demonstrated by a reduction in basal IP accumulation in a constitutively active system.

Step-by-Step Methodology:

-

Cell Culture and Labeling:

-

Culture cells expressing the M3 receptor (e.g., CHO-M3 cells) in appropriate media.

-

24 hours prior to the assay, replace the media with inositol-free media supplemented with myo-[³H]inositol (e.g., 1 µCi/mL) to label the cellular phosphoinositide pools.[25]

-

-

Assay Setup:

-

Wash the labeled cells with a buffer containing lithium chloride (LiCl, e.g., 10 mM). LiCl inhibits inositol monophosphatases, causing the labeled inositol phosphates to accumulate within the cell.

-

Add QNB at various concentrations to the cells. To test for antagonism, also include a set of wells with a fixed concentration of an agonist (like carbachol) plus varying concentrations of QNB.

-

-

Incubation:

-

Incubate the cells for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Extraction of Inositol Phosphates:

-

Terminate the reaction by aspirating the medium and adding a stop solution (e.g., ice-cold 0.1 M formic acid).

-

Incubate on ice to lyse the cells and extract the soluble inositol phosphates.

-

-

Purification and Quantification:

-

Neutralize the cell lysates.

-

Isolate the total [³H]inositol phosphates from free [³H]inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

-

Elute the [³H]inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

-

Quantify the radioactivity in the eluate using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [³H]inositol phosphate accumulation against the log concentration of QNB.

-

In an antagonism experiment, the data can be used to calculate the potency of QNB (IC50) in blocking the agonist-induced response.

-

In a system with high basal activity, a concentration-dependent decrease in IP accumulation below the baseline would confirm inverse agonism.[24]

-

Conclusion

(+)-Quinuclidinyl benzilate is a powerful pharmacological probe whose mechanism of action is multifaceted. It is a non-selective, high-affinity orthosteric ligand for all five muscarinic receptor subtypes.[1][17] Structurally, its binding is stabilized by conserved residues in the acetylcholine binding pocket, explaining its lack of subtype selectivity.[17][19] Functionally, QNB is best understood as an inverse agonist, a ligand that stabilizes the inactive conformation of the receptor, thereby not only blocking agonist-mediated signaling but also suppressing the receptor's constitutive (basal) activity.[21][23][24] A thorough understanding of its mechanism, supported by the robust experimental protocols detailed herein, is essential for its proper application in neuroscience research and drug discovery.

References

- A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your bre

- Inverse agonism: the classic concept of GPCRs revisited [Review]. J-Stage.

- Inverse agonism: the classic concept of GPCRs revisited [Review]. PubMed.

- Inverse agonism or neutral antagonism at G-protein coupled receptors: a medicinal chemistry challenge worth pursuing?. PubMed.

- Muscarinic Acetylcholine Receptor Signaling Pathways in Smooth Muscle. Taylor & Francis eBooks.

- Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells. PMC.

- Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist. PMC.

- Inverse agonism at G protein-coupled receptors: (patho)physiological relevance and implications for drug discovery. PubMed Central.

- Muscarinic acetylcholine receptor. Wikipedia.

- muscarinic receptor signaling pathways: therapeutic targets for diabetes?. Open Access Journals.

- Mechanisms of M3 Muscarinic Receptor Regulation by Wash-Resistant Xanomeline Binding. Karger Publishers.

- Activation and allosteric modulation of a muscarinic acetylcholine receptor. PubMed Central.

- Allosteric Modulation of Muscarinic Acetylcholine Receptors. MDPI.

- 3-quinuclidinyl-benzil

- Application Note: Radioligand Binding Assay for Muscarinic Receptors. Benchchem.

- Allosteric Modulation of Muscarinic Acetylcholine Receptors. PMC - PubMed Central.

- MILITARY INCAPACITATING AGENT BZ (3-QUINUCLIDINYL BENZILATE) - PAST, PRESENT AND FUTURE. INTERDISCIPLINARY TOXICOLOGY.

- 3-Quinuclidinyl benzil

- Characterization of the muscarinic receptor in human tracheal smooth muscle. PubMed.

- Identification of three muscarinic receptor subtypes in rat lung using binding studies with selective antagonists. PubMed.

- (R)-(−)

- Constitutive activity and inverse agonism at the M2 muscarinic acetylcholine receptor. PubMed.

- Stereoselective L-[3H]quinuclidinyl benzilate-binding sites in nervous tissue of Aplysia californica: evidence for muscarinic receptors. PubMed.

- Agent BZ (3-Quinuclidinyl Benzilate): Acute Exposure Guideline Levels. NCBI.

- [3H]-Quinuclidinyl benzilate binding to muscarinic receptors in rat brain: comparison of results from intact brain slices and homogen

- Different Agonist Binding Properties of M1 and M2 Muscarinic Receptors in Calf Brain Cortex Membranes. PubMed.

- Dissociation of contraction and muscarinic receptor binding to isol

- Radioligand binding to muscarinic receptors of bovine aortic endothelial cells. PMC - NIH.

- High Density Receptor-Ligand Binding Assays. Sigma-Aldrich.

- Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. PubMed Central.

- Muscarinic receptor of rat pancreatic acini: [3H]QNB binding and amylase. PubMed.

- Binding interactions between the M2 receptor and QNB. a, b, Two views....

Sources

- 1. 3-quinuclidinyl-benzilate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. mmsl.cz [mmsl.cz]

- 3. Agent BZ (3-Quinuclidinyl Benzilate): Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. mdpi.com [mdpi.com]

- 7. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 3-Quinuclidinyl benzilate | C21H23NO3 | CID 23056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Characterization of the muscarinic receptor in human tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stereoselective L-[3H]quinuclidinyl benzilate-binding sites in nervous tissue of Aplysia californica: evidence for muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [3H]-Quinuclidinyl benzilate binding to muscarinic receptors in rat brain: comparison of results from intact brain slices and homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Different agonist binding properties of M1 and M2 muscarinic receptors in calf brain cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dissociation of contraction and muscarinic receptor binding to isolated smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Radioligand binding to muscarinic receptors of bovine aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Muscarinic receptor of rat pancreatic acini: [3H]QNB binding and amylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of three muscarinic receptor subtypes in rat lung using binding studies with selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Inverse agonism: the classic concept of GPCRs revisited [Review] [jstage.jst.go.jp]

- 22. Inverse agonism: the classic concept of GPCRs revisited [Review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Inverse agonism at G protein-coupled receptors: (patho)physiological relevance and implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Constitutive activity and inverse agonism at the M2 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Mechanisms of M3 Muscarinic Receptor Regulation by Wash-Resistant Xanomeline Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 27. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]

- 28. openaccessjournals.com [openaccessjournals.com]

Stereoselectivity of Quinuclidinyl benzilate enantiomers

An In-Depth Technical Guide to the Stereoselectivity of Quinuclidinyl Benzilate Enantiomers

Authored by: Gemini, Senior Application Scientist

Foreword: The principle of chirality is a cornerstone of modern pharmacology. Molecules that are mirror images of one another—enantiomers—can exhibit profoundly different biological activities, a concept vividly illustrated by quinuclidinyl benzilate (QNB). This guide provides a detailed exploration of the stereoselectivity of QNB's enantiomers, from the structural basis of their differential receptor interactions to the practical methodologies used to resolve and characterize them. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this classic and potent muscarinic antagonist.

Introduction to Quinuclidinyl Benzilate and Stereoisomerism

Quinuclidinyl benzilate (QNB), also known by its military code BZ, is a potent, non-selective, and competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] Structurally, it is an ester of benzilic acid and the chiral alcohol 3-quinuclidinol, possessing a single stereocenter at the 3-position of the quinuclidine ring. This chirality gives rise to two enantiomers: (R)-QNB and (S)-QNB.

In pharmacology, the three-dimensional structure of a drug is critical for its interaction with biological targets, which are themselves chiral.[3] The differential interaction of enantiomers with a chiral receptor is often likened to the way a right hand fits into a right-handed glove, but not a left-handed one. For QNB, this stereoselectivity is not a subtle nuance but the defining factor of its pharmacological profile; one enantiomer is responsible for virtually all of its potent physiological activity, while the other is comparatively inert.[4][5] This guide will dissect the origins and consequences of this remarkable stereospecificity.

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Chiral High-Performance Liquid Chromatography (HPLC)

Modern analytical and preparative separations rely heavily on chiral HPLC. [6]This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs are particularly effective for resolving quinuclidine derivatives. [7]This method is indispensable for determining the enantiomeric purity of a sample.

Stereoselective Binding to Muscarinic Receptors

The biological effects of QNB stem from its blockade of mAChRs, a family of five G protein-coupled receptor subtypes (M1-M5) crucial for cholinergic neurotransmission in the brain and periphery. [8]The interaction between QNB and these receptors is highly stereoselective.

The Primacy of (R)-QNB: A High-Affinity Interaction

Decades of research have unequivocally demonstrated that the (R)-enantiomer of QNB is the pharmacologically active component, binding to muscarinic receptors with significantly higher affinity than its (S)-counterpart. [4][5]Evidence suggests that only the (-)-enantiomer, which corresponds to the (R)-configuration, binds with high affinity. [4]Studies comparing related isomers show that esters derived from (R)-3-quinuclidinol consistently exhibit greater affinity for M1 and M2 muscarinic receptors than their (S) counterparts. [5]The most potent isomer in this class of compounds is (R)-QNB. [5] The structural basis for this selectivity lies within the receptor's orthosteric binding pocket. This pocket is formed by highly conserved amino acids across all five mAChR subtypes. [8]The three-dimensional arrangement of functional groups in (R)-QNB allows for optimal hydrophobic and polar interactions with key residues in this pocket, leading to a stable, high-affinity complex. In contrast, the stereochemistry of (S)-QNB results in a sterically hindered and less favorable interaction, leading to dramatically lower binding affinity.

| Enantiomer | Relative Affinity for Muscarinic Receptors | Potency | Reference |

| (R)-Quinuclidinyl Benzilate | High | High | [5] |

| (S)-Quinuclidinyl Benzilate | Low to Negligible | Very Low | [4][5] |

| (Table 1: Comparative binding affinities of QNB enantiomers at muscarinic receptors) |

Pharmacological Consequences: Potency and Physiological Effects

As a direct result of its high receptor affinity, (R)-QNB is a potent competitive antagonist. [2][9]Its blockade of mAChRs leads to a classic anticholinergic toxidrome, characterized by both central and peripheral effects. [10]

-

Central Nervous System (CNS) Effects: Confusion, disorientation, cognitive dysfunction, and vivid hallucinations. [1][11]* Peripheral Nervous System (PNS) Effects: Tachycardia (rapid heart rate), mydriasis (pupil dilation), xerostomia (dry mouth), and hyperthermia (elevated body temperature). [2] These potent psychoactive and physiological effects led to its investigation as a military incapacitating agent under the name BZ. [11][12][13]The incapacitating dose is remarkably low, and the effects are long-lasting, persisting for 48 to 72 hours. [1][13]It is crucial to recognize that these effects are attributable almost exclusively to the (R)-enantiomer.

| Property | (R)-QNB | (S)-QNB |

| Primary Action | Potent Muscarinic Antagonist | Very Weak Muscarinic Antagonist |

| CNS Effects | Strong (Hallucinations, Delirium) | Negligible at typical doses |

| Peripheral Effects | Strong (Tachycardia, Dry Mouth) | Negligible at typical doses |

| Pharmacological Activity | High | Very Low / Inactive |

| (Table 2: Summary of the distinct pharmacological profiles of QNB enantiomers) |

Key Experimental Protocols

Verifying the stereoselectivity of QNB requires robust and validated experimental methods. The following protocols outline the core procedures for chiral separation and receptor binding analysis.

Protocol 1: Chiral HPLC Separation of 3-Quinuclidinol Enantiomers (A QNB Precursor)

Since the chirality of QNB resides in the 3-quinuclidinol moiety, methods for separating the enantiomers of this key precursor are essential. This protocol involves pre-column derivatization to attach a UV-active group, enabling sensitive detection. [14] Objective: To separate and quantify (R)- and (S)-3-quinuclidinol.

Methodology:

-

Derivatization:

-

Accurately weigh approximately 10 mg of the 3-quinuclidinol sample into a 10 mL volumetric flask.

-

Add 5 mL of dichloromethane and 1 mL of triethylamine.

-

Add 0.5 mL of benzoyl chloride solution (10% in dichloromethane) dropwise while stirring.

-

Allow the reaction to proceed at room temperature for 30 minutes.

-

Quench the reaction by adding 1 mL of methanol.

-

Evaporate the solvent under a stream of nitrogen. Reconstitute the residue in the mobile phase for HPLC analysis.

-

-

HPLC Conditions:

-

Column: Chiralpak IC (or equivalent polysaccharide-based CSP) (250 x 4.6 mm, 5 µm). [14] * Mobile Phase: Isocratic mixture of n-hexane, ethanol, 2-propanol, and diethylamine (e.g., 80:8:12:0.4 v/v/v/v). [14] * Flow Rate: 0.8 mL/min. [14] * Column Temperature: 15 °C. [14] * Detection: UV at 230 nm. [14] * Injection Volume: 10 µL. [14]3. Data Analysis:

-

Identify the peaks corresponding to the derivatized (R)- and (S)-enantiomers based on a reference standard.

-

Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = |(A_R - A_S) / (A_R + A_S)| * 100.

-

Protocol 2: Competitive Muscarinic Receptor Binding Assay

This protocol determines the affinity (Ki) of the QNB enantiomers for muscarinic receptors using a competitive radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of (R)-QNB and (S)-QNB at mAChRs.

Caption: General workflow for a competitive radioligand binding assay.

Methodology:

-

Tissue Preparation:

-

Homogenize rat cerebral cortex tissue in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate and resuspend the pellet to wash the tissue. Repeat this step.

-

Resuspend the final pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

Radioligand: [³H]-(R)-QNB (final concentration ~0.3 nM, near its Kd value). [15][16] * Competitors: (R)-QNB and (S)-QNB, prepared in serial dilutions (e.g., 10⁻¹² M to 10⁻⁵ M).

-

Assay Setup: In triplicate, combine tissue homogenate, [³H]-(R)-QNB, and either buffer, competitor, or a saturating concentration of atropine (1 µM, for non-specific binding) in a final volume of 1 mL.

-

-

Incubation and Termination:

-

Incubate the tubes at 37°C for 60 minutes to allow binding to reach equilibrium.

-

Terminate the assay by rapid vacuum filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold buffer to minimize dissociation while removing unbound radioactivity.

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion and Future Directions

The stereoselectivity of quinuclidinyl benzilate is a textbook example of chirality's critical role in pharmacology. The precise geometric arrangement of the (R)-enantiomer enables a high-affinity interaction with the muscarinic acetylcholine receptor, making it a potent antagonist responsible for the compound's profound physiological and psychological effects. The (S)-enantiomer, conversely, fits poorly into the receptor and is largely inactive.

This dramatic difference underscores the imperative for drug development professionals to consider stereochemistry from the earliest stages of discovery. The synthesis and testing of single enantiomers, rather than racemic mixtures, is essential for maximizing therapeutic potency, improving selectivity, and minimizing potential toxicity or off-target effects associated with an inactive or detrimentally active "eutomer." [17]The study of QNB and its enantiomers remains a powerful model for understanding the fundamental principles of drug-receptor interactions and continues to inform the rational design of new therapeutic agents.

References

- Agent BZ (3-Quinuclidinyl Benzilate): Acute Exposure Guideline Levels. (n.d.). In National Center for Biotechnology Information.

- 3-Quinuclidinyl benzilate. (n.d.). In Wikipedia.

- Fusek, J., & Kuca, K. (2013). MILITARY INCAPACITATING AGENT BZ (3-QUINUCLIDINYL BENZILATE) - PAST, PRESENT AND FUTURE. Vojenské zdravotnické listy, 82(3), 126-130.

- Incapacitating Agents: BZ, Calmative Agents, and Riot Control Agents. (2016). In Basicmedical Key.

- Kloog, Y., & Sokolovsky, M. (1978).

- Baumgold, J., Cohen, V. I., & Jacobson, A. E. (1991). Affinity and selectivity of the optical isomers of 3-quinuclidinyl benzilate and related muscarinic antagonists. Molecular Pharmacology, 40(3), 371–379.

- 3-Quinuclidinyl benzilate. (n.d.). In PubChem.

- 3-Quinuclidinyl benzilate. (n.d.). In Military Wiki | Fandom.

- Medical Aspects of Chemical and Biological Warfare, Chapter 11, Incapacitating Agents. (n.d.). In U.S. Army Medical Department.

- Haga, K., Kruse, A. C., Asada, H., Yurugi-Kobayashi, T., Shiroishi, M., Zhang, C., ... & Haga, T. (2012). Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist.

- Chiral HPLC Separations. (n.d.). Phenomenex.

- Separation or Resolution of Enantiomers. (2021). In Chemistry LibreTexts.

- Niemeyer, G., Jurklies, B., Kaelin-Lang, A., & Bittiger, H. (1995). [Binding and electrophysiology of the muscarinic antagonist QNB in the mammalian retina]. Klinische Monatsblätter für Augenheilkunde, 206(5), 380–383.

- Separating enantiomers. (n.d.). In Organic Chemistry 1: An open textbook - Lumen Learning.

- Agranat, I., & D'Acquarica, I. (2025). Racemic drugs are not necessarily less efficacious and less safe than their single-enantiomer components. European Journal of Pharmaceutical Sciences, 107082.

- Resolution: Separation of Enantiomers. (2015). In Chemistry LibreTexts.

- Bitar, K. N., & Makhlouf, G. M. (1982). [3H]QNB binding and contraction of rabbit colonic smooth muscle cells. The American Journal of Physiology, 242(6), G590–G596.

- Why Do Enantiomers Have Different Biological Effects. (2022). YouTube.

Sources

- 1. mmsl.cz [mmsl.cz]

- 2. 3-Quinuclidinyl benzilate | C21H23NO3 | CID 23056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. [3H]-Quinuclidinyl benzilate binding to muscarinic receptors in rat brain: comparison of results from intact brain slices and homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Affinity and selectivity of the optical isomers of 3-quinuclidinyl benzilate and related muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Client Challenge [military-history.fandom.com]

- 10. 3-Quinuclidinyl benzilate - Wikipedia [en.wikipedia.org]

- 11. Agent BZ (3-Quinuclidinyl Benzilate): Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Incapacitating Agents: BZ, Calmative Agents, and Riot Control Agents | Basicmedical Key [basicmedicalkey.com]

- 13. medcoeckapwstorprd01.blob.core.usgovcloudapi.net [medcoeckapwstorprd01.blob.core.usgovcloudapi.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. [Binding and electrophysiology of the muscarinic antagonist QNB in the mammalian retina] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [3H]QNB binding and contraction of rabbit colonic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Racemic drugs are not necessarily less efficacious and less safe than their single-enantiomer components - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of optically pure (S)-(+)-3-Quinuclidinyl benzilate

An In-Depth Technical Guide to the Synthesis of Optically Pure (S)-(+)-3-Quinuclidinyl Benzilate

Abstract

(S)-(+)-3-Quinuclidinyl benzilate is the more pharmacologically active enantiomer of the potent anticholinergic agent 3-Quinuclidinyl benzilate (QNB), a non-selective muscarinic acetylcholine receptor antagonist.[1][2] The racemic mixture, known as BZ, was historically investigated as a military incapacitating agent, highlighting its profound physiological effects.[1][3][4] In modern pharmacology and neuroscience, the enantiomerically pure (S)-form is a critical research tool for studying the cholinergic system.[4][5] Achieving high optical purity is paramount, as the presence of the less active (R)-enantiomer can confound experimental results. This guide provides a comprehensive, in-depth technical overview of the synthetic pathway to optically pure (S)-(+)-3-Quinuclidinyl benzilate, focusing on the critical steps of chiral resolution and sterically hindered esterification. It details field-proven protocols, explains the scientific rationale behind methodological choices, and presents robust analytical techniques for the validation of enantiomeric purity.

Strategic Approach: Retrosynthetic Analysis

The synthesis of a chiral ester like (S)-(+)-3-Quinuclidinyl benzilate presents two primary challenges: establishing the correct stereochemistry at the 3-quinuclidinol core and successfully forming the ester bond between two sterically demanding molecules, benzilic acid and 3-quinuclidinol.

The most logical and widely adopted strategy involves a convergent synthesis, as outlined below. This approach focuses on securing the desired stereoisomer of the alcohol precursor before the final esterification step.

Sources

- 1. 3-Quinuclidinyl benzilate | C21H23NO3 | CID 23056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mmsl.cz [mmsl.cz]

- 3. 3-Quinuclidinyl benzilate - Wikipedia [en.wikipedia.org]

- 4. Agent BZ (3-Quinuclidinyl Benzilate): Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Client Challenge [military-history.fandom.com]

An In-depth Technical Guide to the Muscarinic Receptor Binding Affinity of (+)-Quinuclidinyl Benzilate

This guide provides a comprehensive technical overview of the binding characteristics of (+)-Quinuclidinyl benzilate (QNB) to muscarinic acetylcholine receptors (mAChRs). It is intended for researchers, scientists, and drug development professionals engaged in the study of the cholinergic system and the characterization of muscarinic ligands. This document delves into the theoretical underpinnings, practical experimental workflows, and data analysis methodologies essential for accurately determining the binding affinity of this pivotal pharmacological tool.

Introduction: The Significance of Muscarinic Receptors and (+)-Quinuclidinyl Benzilate

Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that are integral to the function of the central and peripheral nervous systems.[1] They are involved in a myriad of physiological processes, including learning, memory, and the regulation of smooth muscle and glandular functions.[1] The five distinct subtypes, designated M1 through M5, exhibit differential tissue distribution and couple to various intracellular signaling pathways.[1][2][3] The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, activating phospholipase C, while the M2 and M4 subtypes couple to Gi/o proteins to inhibit adenylyl cyclase.[1][3][4] This diversity makes them critical targets for therapeutic intervention in a range of diseases.

(+)-Quinuclidinyl benzilate (QNB) is a potent, non-selective muscarinic antagonist. Its high affinity and slow dissociation kinetics have established its tritiated form, [³H]-(+)-QNB, as a gold-standard radioligand for the direct characterization and quantification of muscarinic receptors in a variety of tissues and cell preparations.[5][6][7][8] Understanding the binding affinity of QNB is fundamental to its use in both basic research and drug discovery programs.

Foundational Principles of Radioligand Binding Assays

Radioligand binding assays are a cornerstone for studying receptor pharmacology. They allow for the direct measurement of the interaction between a radiolabeled ligand and its receptor. The two primary types of assays discussed herein are saturation binding and competition (or inhibition) binding assays.

-

Saturation Binding Assays: These experiments are designed to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of the radioligand for its receptor. The Kd is a measure of the radioligand's affinity, with a lower Kd value indicating higher affinity. Bmax represents the total concentration of receptors in the sample. In these assays, increasing concentrations of the radioligand are incubated with a fixed amount of receptor preparation until equilibrium is reached.

-

Competition Binding Assays: These assays are employed to determine the affinity of an unlabeled compound for a receptor. This is achieved by measuring the ability of the unlabeled compound to compete with a fixed concentration of a radioligand for binding to the receptor. The resulting data are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the unlabeled compound that displaces 50% of the specifically bound radioligand. The IC50 value can then be converted to the inhibition constant (Ki), which is a more absolute measure of the unlabeled compound's affinity.[9][10]

Key Concepts in Data Interpretation

-

Total Binding: The total amount of radioligand bound to the receptor preparation.

-

Non-Specific Binding (NSB): The portion of the radioligand that is bound to non-receptor components, such as lipids and the filter apparatus. This is determined by measuring radioligand binding in the presence of a high concentration of an unlabeled competing ligand that saturates the receptors.

-

Specific Binding: The amount of radioligand bound specifically to the receptors of interest. It is calculated by subtracting the non-specific binding from the total binding.

Experimental Workflow: Determining QNB Binding Affinity

The following sections provide detailed protocols for conducting saturation and competition binding assays using [³H]-(+)-QNB.

Materials and Reagents

-

Radioligand: [³H]-(+)-Quinuclidinyl benzilate ([³H]-(+)-QNB)

-

Receptor Source: Membrane preparations from tissues or cells expressing muscarinic receptors (e.g., rat brain cortex, cultured cells transfected with specific mAChR subtypes).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Unlabeled Ligands:

-

For NSB determination: Atropine sulfate or unlabeled (+)-QNB.

-

For competition assays: The unlabeled compound of interest.

-

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).

-

Scintillation Counter and Scintillation Cocktail.

Saturation Binding Assay Protocol

This protocol aims to determine the Kd and Bmax of [³H]-(+)-QNB.

-

Preparation: Prepare a series of dilutions of [³H]-(+)-QNB in assay buffer, typically ranging from picomolar to nanomolar concentrations.

-

Assay Setup: In a 96-well plate or individual tubes, set up the following for each concentration of [³H]-(+)-QNB:

-

Total Binding: Add a known amount of receptor membrane preparation and the corresponding [³H]-(+)-QNB dilution.

-

Non-Specific Binding: Add the same amount of receptor membrane preparation, the [³H]-(+)-QNB dilution, and a saturating concentration of an unlabeled antagonist (e.g., 1-10 µM atropine).

-